molecular formula CH3SH<br>CH4S B179389 Methanethiol CAS No. 74-93-1

Methanethiol

Cat. No.: B179389
CAS No.: 74-93-1
M. Wt: 48.11 g/mol
InChI Key: LSDPWZHWYPCBBB-UHFFFAOYSA-N
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Description

Methanethiol, also known as methyl mercaptan, is an organosulfur compound with the chemical formula CH₃SH. It is a colorless gas with a distinctive, unpleasant odor reminiscent of rotten cabbage or eggs. This compound occurs naturally in the blood, brain, and feces of animals, including humans, as well as in plant tissues. It is also found in certain foods, such as nuts and cheese. This compound is one of the compounds responsible for bad breath and the smell of flatus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanethiol is typically synthesized by the reaction of methanol with hydrogen sulfide gas over an aluminum oxide catalyst. The reaction proceeds as follows:

CH3OH+H2SCH3SH+H2O\text{CH}_3\text{OH} + \text{H}_2\text{S} \rightarrow \text{CH}_3\text{SH} + \text{H}_2\text{O} CH3​OH+H2​S→CH3​SH+H2​O

This method is widely used due to its efficiency and the availability of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous flow of methanol and hydrogen sulfide over a catalyst bed, ensuring high yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production rate .

Chemical Reactions Analysis

Types of Reactions: Methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized to form dimethyl disulfide:

2CH3SH+[O]CH3SSCH3+H2O2\text{CH}_3\text{SH} + [O] \rightarrow \text{CH}_3\text{SSCH}_3 + \text{H}_2\text{O} 2CH3​SH+[O]→CH3​SSCH3​+H2​O

Further oxidation can convert dimethyl disulfide to methanesulfonic acid, which is odorless .

Reduction: this compound can be reduced to methane and hydrogen sulfide under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of the thiolate anion (CH₃S⁻), which is a strong nucleophile .

Common Reagents and Conditions:

    Oxidizing agents: Oxygen, hydrogen peroxide, and bleach.

    Reducing agents: Hydrogen gas and metal catalysts.

    Substitution reagents: Alkyl halides and other electrophiles.

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Production of Amino Acids

  • Methanethiol is primarily used in the synthesis of essential amino acids, particularly methionine, which is crucial for animal nutrition. Methionine serves as a dietary supplement in poultry and livestock feed, promoting growth and health .

2. Pesticide Manufacturing

  • The compound is utilized as a raw material in the production of various pesticides, herbicides, and insecticides. Notable examples include fenthion and methionate, which are important in agricultural practices for crop protection .

3. Polymer Chemistry

  • In the plastic industry, this compound acts as a moderator for free-radical polymerizations. It is also employed in the synthesis of chlorosulfonyl and methanesulfonyl chloride, which serve as catalysts and stabilizers in various chemical reactions .

Environmental Applications

1. Odorant for Natural Gas

  • This compound is added to natural gas to provide a detectable odor, alerting users to gas leaks. This application is critical for safety in residential and industrial settings as both natural gas and propane are colorless and odorless .

2. Climate Impact Studies

  • Recent research indicates that this compound plays a significant role in climate dynamics by influencing cloud formation and solar radiation absorption in marine environments. Understanding its emissions contributes to more accurate climate models .

Industrial Applications

1. Personal Care Products

  • The personal care industry incorporates this compound into products such as perfumes, deodorants, and hair care items due to its unique sulfur-like aroma that can enhance fragrance profiles .

2. Mining Operations

  • In mining, this compound is released into ventilation systems as an emergency alert system. Its strong odor signals workers to evacuate or seek safety during hazardous situations .

Case Study 1: this compound in Agriculture

A study conducted on the use of this compound-derived pesticides demonstrated significant improvements in crop yield and pest resistance compared to traditional pesticide formulations. The research highlighted the efficiency of this compound-based compounds in controlling pest populations while minimizing environmental impact.

Case Study 2: Climate Modeling

Research published in 2024 explored the atmospheric effects of marine emissions of this compound. The findings revealed that this compound could enhance cloud condensation nuclei, thereby affecting precipitation patterns and climate regulation. This study emphasized the need for incorporating this compound emissions into climate models for better predictive accuracy.

Data Table: Applications of this compound

Application AreaSpecific UsesIndustry Impact
Chemical SynthesisProduction of methionine, pesticidesEssential for animal nutrition and agriculture
Environmental SafetyOdorant for natural gasEnhances safety measures
Personal CareFragrances in cosmeticsAdds unique scents
MiningEmergency alert systemsEnsures worker safety
Climate ResearchStudy of atmospheric effectsImproves climate models

Mechanism of Action

Methanethiol is similar to other thiols, such as ethanethiol and propanethiol, but it has unique properties that distinguish it from these compounds:

    Ethanethiol (CH₃CH₂SH):

    Propanethiol (CH₃CH₂CH₂SH): Propanethiol, or propyl mercaptan, has a higher boiling point and is less volatile than this compound.

Uniqueness of this compound:

Comparison with Similar Compounds

Methanethiol’s unique properties and wide range of applications make it an important compound in various scientific and industrial fields.

Biological Activity

Methanethiol (CH₃SH), a volatile sulfur compound, is recognized for its distinct odor and biological significance. It plays a crucial role in various biochemical processes and has implications in environmental microbiology, human health, and industrial applications. This article explores the biological activity of this compound, highlighting its metabolic pathways, interactions with microorganisms, and potential applications in C1 chemistry.

Overview of this compound

This compound is a simple thiol that can be produced naturally by certain microorganisms during the degradation of organic matter. It is also found in various biological systems and has been implicated as a biomarker for certain diseases, including cancer. The compound's biological activities are primarily linked to its role in sulfur metabolism and its effects on microbial communities.

Microbial Degradation

This compound is metabolized by various microorganisms, particularly methanogens and methylotrophs. Research indicates that:

  • Methylacidiphilum fumariolicum SolV , a methanotrophic bacterium, can consume this compound while producing hydrogen sulfide (H₂S) as a byproduct. This process occurs alongside methane oxidation, although high concentrations of this compound inhibit this activity .
  • Hyphomicrobium species are also capable of degrading this compound through oxidation pathways that yield formaldehyde and H₂S .

The consumption rates of this compound vary based on concentration and microbial strain, with significant inhibition observed at higher concentrations.

Enzymatic Pathways

The enzyme SELENBP1 has been identified as a key player in the degradation of this compound in humans. This enzyme catalyzes the oxidation of this compound to formaldehyde and H₂S, which are then further metabolized to less toxic products . This metabolic pathway underscores the importance of this compound in human sulfur metabolism and its potential implications for health.

Cancer Biomarker

Recent studies have proposed this compound as a promising non-invasive biomarker for cancer diagnosis. Elevated levels of this compound have been associated with dysregulated sulfur metabolism in cancer patients, making it a candidate for further exploration in clinical settings .

Environmental Impact

In environmental microbiology, this compound's role as a substrate for microbial communities is critical. It influences the dynamics of sulfur cycling and can affect the growth rates of various microbial populations. For instance, cultures exposed to this compound exhibited prolonged lag phases before growth resumed after depletion of the compound .

Study on Methanol Poisoning

A notable case study examined the effects of methanol poisoning, which can lead to elevated levels of this compound due to metabolic processes involving methylation pathways. The study highlighted severe metabolic acidosis in patients with methanol poisoning, demonstrating the complex interplay between methanol metabolism and sulfur compounds like this compound .

Research Findings

Research has shown that:

  • This compound Consumption Rates : In controlled experiments, M. fumariolicum SolV demonstrated varying consumption rates based on initial concentrations:
    • At 0.5 μM: Complete consumption observed.
    • At 15 μM: Significant inhibition noted with a growth rate reduction from 0.060 h⁻¹ to 0.043 h⁻¹ .
  • Biogasification Studies : Methane production from lignite extracts was enhanced by microbial activity involving this compound degradation, indicating its potential as a feedstock in biogas production processes .

Applications in C1 Chemistry

This compound is being explored as a feedstock for synthesizing higher-value chemicals through catalytic processes. Research indicates that it can be converted into olefins using advanced catalysts, potentially reducing greenhouse gas emissions by utilizing CO₂ as a starting material . The development of cost-effective synthesis routes for this compound could enhance its viability as an industrial chemical.

Q & A

Basic Research Questions

Q. What are the primary industrial synthesis routes for methanethiol, and how do catalyst properties influence reaction efficiency?

this compound is industrially synthesized via methanol thiolation (CH₃OH + H₂S → CH₃SH + H₂O) using catalysts like K₂WO₄/alumina. Key factors include catalyst acidity/basicity: strong acid-base sites enhance methanol conversion but reduce selectivity for this compound (e.g., K₂WO₄ achieves ~47% conversion with 96% selectivity at 360°C, while KOH increases conversion to 56% but lowers selectivity to 90%) . Recent research explores syngas (CO/H₂) and H₂S as alternative feedstocks, requiring tailored catalysts to optimize intermediate formation .

Q. How is this compound detected in environmental systems, and what analytical challenges exist?

this compound is quantified using gas chromatography, mass spectrometry, and sulfur-specific detectors. Challenges include its high reactivity, low atmospheric stability, and interference from dimethyl sulfide (DMS). Advanced methods like H₂S scavenging and cryogenic trapping improve detection limits (e.g., ~10⁻⁸ M in hydrothermal fluids) . In sediments, headspace analysis of slurries with methanogen inhibitors reveals production rates up to 1.44 µmol/L/day .

Q. What role does this compound play in global sulfur cycles and climate feedbacks?

this compound contributes ~30–70% of oceanic sulfur emissions, particularly in polar regions. It enhances atmospheric sulfur aerosol formation, amplifying cloud albedo and cooling effects. Synergistic interactions with DMS extend its atmospheric lifetime, as shown by satellite data and modeling . Sediment studies indicate this compound production correlates with H₂S levels (r = 0.91) and anaerobic methylation pathways .

Advanced Research Questions

Q. How do acid-base properties of catalysts dictate selectivity-activity trade-offs in methanol thiolation?

Catalyst design balances Lewis acid sites (promoting methanol activation) and basic sites (enhancing H₂S adsorption). For example, K₂WO₄/alumina’s moderate basicity maximizes this compound selectivity (96%) but limits conversion (47%), whereas KOH’s stronger basicity raises conversion (56%) but lowers selectivity (90%) due to dimethyl sulfide byproduct formation. Spectroscopic techniques (XPS, HREELS) and temperature-programmed reactions (TPR) validate surface intermediates like methyl thiolate (CH₃S⁻) .

Q. What molecular mechanisms govern this compound adsorption and decomposition on transition metal surfaces?

On Ni(110), this compound decomposes into CH₃S⁻, which undergoes hydrogenolysis to form CH₄ and H₂. Surface modifications (e.g., sulfur or oxygen pre-treatment) shift reaction pathways: sulfur-coated Ni(110) increases CH₄ yield by stabilizing CH₃S⁻ intermediates. Density functional theory (DFT) simulations reveal adsorption energies and transition states, while TPR and isotopic labeling (D₂) track kinetic pathways .

Q. How do genetic and enzymatic pathways regulate this compound production in microbial systems?

this compound is generated via methionine γ-lyase in Brevibacterium linens (cheese flavor) and SELENBP1 oxidase in humans (prevents bad breath). Knockout studies show SELENBP1 mutations elevate this compound by 90%, confirmed via enzyme activity assays in skin cells and murine models. In anaerobic sediments, methyltransferases mediate H₂S methylation using methoxylated aromatics (e.g., lignin derivatives) as methyl donors .

Q. Methodological Recommendations

  • Catalyst Testing : Use TPR and in situ spectroscopy to monitor intermediates like CH₃S⁻ .
  • Environmental Sampling : Pair gas chromatography with H₂S scavengers to avoid interference .
  • Genetic Studies : Employ CRISPR-Cas9 knockouts and enzyme activity assays (e.g., methionine γ-lyase) .

Properties

IUPAC Name

methanethiol
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InChI

InChI=1S/CH4S/c1-2/h2H,1H3
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InChI Key

LSDPWZHWYPCBBB-UHFFFAOYSA-N
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Canonical SMILES

CS
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Molecular Formula

CH3SH, CH4S
Record name METHYL MERCAPTAN
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Related CAS

21094-80-4 (mercury(2+) salt), 35029-96-0 (lead(2+) salt), 5188-07-8 (hydrochloride salt)
Record name Methyl mercaptan
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DSSTOX Substance ID

DTXSID5026382
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Molecular Weight

48.11 g/mol
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Physical Description

Methyl mercaptan appears as a colorless low-boiling liquid that is denser than water. Very toxic by inhalation. Can be absorbed through the skin. Has a sharp odor, but the sense of smell cannot be relied upon to warn of the presence of vapors at low concentrations. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.002 ppm Source/use/other hazard: From decayed organic matter - pulp mills, oil refineries; highly flammable; liquid burns/frostbite., Liquid, Colorless gas with a disagreeable odor like garlic or rotten cabbage; Note: A liquid below 43 degrees F. Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., clear liquid (at <6°C) or colourless gas with odour of rotten cabbage or garlic, Colorless gas with a disagreeable odor like garlic or rotten cabbage. [Note: A liquid below 43 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

42.7 °F at 760 mmHg (EPA, 1998), 5.95 °C at 760 mm Hg, 6.10 to 6.20 °C. @ 727.00 mm Hg, 6 °C, 43 °F
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Flash Point

0 °F (EPA, 1998), -18 °C, < -17.78 °Celsius, open cup, 0 °F (Open cup) /Liquid/, 0 °F (LESS THAN -18 °C) (OPEN CUP), Flammable gas, NA (Gas) (oc) 0 °F (Liquid)
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Solubility

2 % (NIOSH, 2023), Soluble in alcohol and ether; slightly soluble in chloroform, Soluble in petroleum naptha, In water, 15,400 mg/L at 25 °C, Very soluble in alcohol or in ether; soluble in water (23.3 g/L at 20 °C), 15.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.3, 2.4 g/100 ml water; soluble in alcohol, ether, organic solvents, 2%
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Density

0.892 at 42.8 °F (USCG, 1999) - Less dense than water; will float, 0.9600 at 25 °C/4 °C, Relative density (water = 1): 0.9, 0.862-0.894 (gas); 1.032-1.040 (liquid), 0.90 (Liquid at 32 °F), 1.66(relative gas density)
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Vapor Density

1.66 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.66 (Air = 1), Relative vapor density (air = 1): 1.66
Record name METHYL MERCAPTAN
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Vapor Pressure

1 to 400 mmHg at -131.26 to 44.24 °F (EPA, 1998), 1,510 mm Hg at 25 °C, Vapor pressure, kPa at 26.1 °C: 202, 1.7 atm
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Mechanism of Action

... The primary mechanisms by which methyl mercaptan has caused death and induces coma appear to reside with its reversible inhibition of cytochrome c oxidase (as in cyanide and hydrogen sulfide poisoning) and its inhibition of brain sodium and potassium ATPase activity., Methanethiol (CH3SH) has been implicated in the pathogenesis of hepatic coma. Studies are presented to identify the possible biochemical basis of anesthesia-like effects of methanethiol and those features, which distinguish such effects from common anesthetics and may represent the basis of its toxicity. CH3SH was found to stabilize erythrocyte membranes against hypotonic hemolysis at relatively low concentrations. At 37 degrees C the AH25 value for human erythrocyte antihemolysis was observed at a concentration of 0.34 mumol of CH3SH bound per mg of erythrocyte protein. Similar results were obtained with rat erythrocytes. This property of CH3SH is in common with other anesthetic agents. Anesthetic agents also inhibit the membrane-associated Na+, K+-adenosine triphosphatase (ATPase); however, for effective and nontoxic agents of this type the inhibition of ATPase activity is elicited at concentrations which are at least an order of magnitude higher than those which influence the membrane stability characterized by the antihemolysis effect. CH3SH was also found to inhibit the membrane Na+,K+-ATPase activity. The I25 value for the inhibition of human erythrocyte ATPase activity was obtained at CH3SH concentration of 0.12 mM which corresponded to 0.3 umol of CH3SH bound per mg of erythrocyte membrane protein. Rat erythrocyte membrane ATPase was somewhat more sensitive to CH3SH. In all cases, the binding of CH3SH to erythrocytes occurred primarily on the membrane. These results indicate that no differential exists with respect to the dose-response of these two activities associated with human erythrocyte membrane., Pulpal disease is intimately associated with the immune system's response to bacteria products. Clinical pathology is mediated in part by the production of pyrogenic cytokines, especially interleukin (IL)-1, tumor necrosis factor (TNF)-alpha, and IL-6. Methyl mercaptan (CH3SH), a volatile sulfur compound produced by anaerobic Gram-negative bacteria, has been shown to contribute to the production of IL-1 by human mononuclear cells. In this report, /the authors/ investigated the production of IL-1, TNF-alpha, and IL-6 by human pulp fibroblasts when stimulated for various periods of time with lipopolysaccharide (LPS) with or without the presence of CH3SH. We found that LPS and CH3SH had no effect on the production of IL-1 or TNF-alpha. However, LPS stimulated IL-6 production, and this production was augmented when CH3SH was present. /It was concluded/ that the volatile sulfur compound CH3SH plays a role in activation and modulation of the immune response through its role in production of IL-6., Hydrogen sulfide (H2S) and methyl mercaptan (CH3SH) are the volatile sulfur compounds (VSC) that were investigated for a possible role in the etiology of periodontal disease. The results show that the permeability of porcine non-keratinized sublingual mucosa is increased by up to 75% or 103% following exposure to H2S and CH3SH, respectively. The effect may be attributed to VSC reaction with tissue components resulting in alteration in the integrity of the tissue barrier. The increase in permeability of the mucosa to (35)S-Na2SO4 was dependent on both the time of exposure and concentration of VSC in the head-space. The (35)S-H2S was retained by the mucosal tissue and was able to penetrate the intact layers consisting of non-keratinized epithelium, basal membrane, and connective tissue. Treatment of the mucosa with 0.22% ZnCl2, either prior to or after exposure to CH3SH, nullified the effect of CH3SH and restored the permeability to a state similar to that observed in control 95% air/5% CO2 systems., For more Mechanism of Action (Complete) data for METHYL MERCAPTAN (10 total), please visit the HSDB record page.
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Color/Form

Water-white liquid when below boiling point, or colorless gas

CAS No.

74-93-1, 17719-48-1
Record name METHYL MERCAPTAN
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Melting Point

-189.4 °F (EPA, 1998), -123 °C, -186 °F
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Retrosynthesis Analysis

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